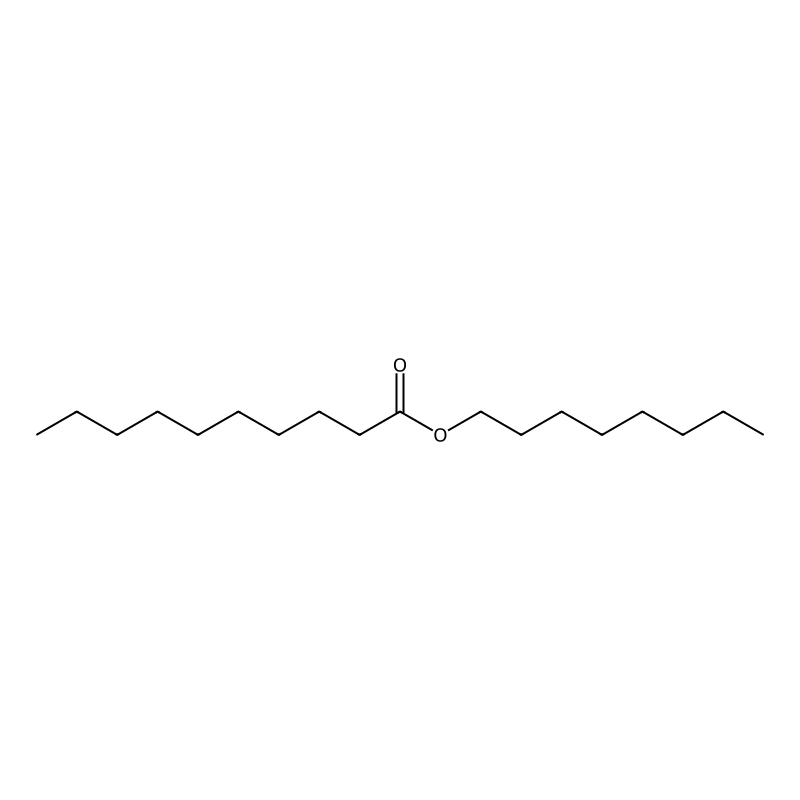

Octyl decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solubility Data of Structurally Similar Compounds

The following table summarizes experimental data for esters with structures and lipophilicity similar to octyl decanoate, which can help in estimating its behavior. The data is sourced from a study investigating membrane cholesterol activation [1].

| Compound Name | Formula (if given) | Approximate Potency (μM) | Calculated logP (ClogP) |

|---|---|---|---|

| Methyl heptanoate | - | 1080 | 2.83 [1] |

| Methyl octanoate | - | 450 | 3.36 [1] |

These findings indicate that lipophilicity is a major factor influencing a compound's behavior in membrane systems, with potency generally increasing with ClogP up to a point, then declining for compounds with long carbon chains (>10 carbons) [1]. This compound (C18H36O2) has a much longer carbon chain than the esters listed, suggesting its solubility in DMSO, while likely, must be confirmed experimentally due to its high molecular weight and lipophilicity.

Experimental Protocol for DMSO Solubility Assessment

For reliable, quantitative results, you can adapt the following robust NMR-based protocol used for fragment-based screening [2].

Diagram of the DMSO solubility assessment workflow [2].

Key Materials and Steps [2]:

- Sample Preparation: Dissolve the compound powder to prepare a 100 mM stock solution in DMSO-d6. The solution is shaken vigorously at room temperature, then stored overnight at room temperature.

- Long-Term Storage: Stock solutions can be stored at -20°C for extended periods (months). Before analysis, thaw and equilibrate them overnight at room temperature.

- NMR Analysis: Dilute the stock solution to a target concentration of 1 mM. Perform 1H NMR experiments at 298 K using a 600 MHz spectrometer equipped with a cryoprobe.

- Quantification: Use the ERETIC2 (Electronic Reference to access in vivo Concentrations) software, based on the PULCON method, by comparing the absolute intensities of the sample spectra to a reference spectrum of a 1 mM isoleucine solution in DMSO-d6.

- Classification: Compounds with a measured concentration ≥ 1000 µM are classified as soluble, while those below 900 µM are classified as insoluble (a 50 µM experimental error is estimated).

Critical Considerations for Researchers

- DMSO Concentration Matters: Even low concentrations of DMSO (e.g., 0.5%) can interfere with assays and lead to an underestimation of a compound's true lipophilicity (logD) [3]. The NMR method above is designed to work with high DMSO concentration stocks but requires dilution for measurement.

- No Direct Substitution: Avoid using common solvents like acetone or ethanol to pre-dissolve a compound before adding DMSO, as this can introduce significant experimental artifacts [3].

- Prediction Model Availability: A publicly available computational model exists to predict DMSO solubility for fragment-like compounds, which may be useful for preliminary screening [2].

References

Chemical Identity & Key Properties of Octyl Decanoate

This table consolidates the fundamental identifying information and quantitative data for Octyl Decanoate.

| Property | Value |

|---|---|

| CAS Number | 2306-92-5 [1] [2] [3] |

| Molecular Formula | C₁₈H₃₆O₂ [1] [3] |

| Molecular Weight | 284.48 g/mol [1] [3] |

| Boiling Point | 334.0 - 336.0 °C [2] |

| Flash Point | 158.33 °C [2] |

| Density | 0.864 g/cm³ [1] |

| Reported LogP | 7.67 [3] (also reported as 7.918 [2] and 6.03080 [1]) |

| Synonyms | Octyl Caprate, Decanoic acid, octyl ester [1] [2] [3] |

Understanding LogP and Its Significance

The n-octanol/water partition coefficient (LogP) is a crucial parameter in scientific research that measures a compound's lipophilicity [4]. It is defined as the ratio of a compound's concentration in the n-octanol phase to its concentration in the water phase at equilibrium [4].

- Interpretation of Values: A LogP greater than 1 indicates that a substance is more soluble in fat-like solvents (lipophilic), while a value less than 1 suggests it is more soluble in water (hydrophilic) [4]. A value of 7.67 for this compound classifies it as extremely lipophilic [4] [3].

- Key Applications:

- Drug Discovery: LogP is a key parameter in medicinal chemistry, used to predict a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. It is a central component of rules like the "Rule of Five" [4] [5].

- Environmental Toxicology: Under international conventions like the Stockholm Convention, chemicals with a log Kow greater than 5 are considered to have a high potential for bioaccumulation in the fatty tissues of organisms [4].

Methodologies for LogP Determination and Analysis

This section outlines the general principles behind common methods for determining and predicting logP values.

Experimental Determination

While specific protocols for this compound were not detailed in the search results, the general workflow for determining logP involves creating a biphasic system of n-octanol and water that is saturated with each other [4]. The compound is introduced, the system is agitated to reach equilibrium, and the concentrations in each phase are measured. High-Performance Liquid Chromatography (HPLC) is a standard technique for such analyses [3].

The diagram below illustrates the logical workflow for determining LogP, moving from experimental measurement to data application.

Computational Prediction

For compounds where experimental measurement is difficult, or for high-throughput screening, computational models are widely used [5]. These include:

- Fragmental Methods (e.g., ClogP): The molecule is divided into known fragments, and their contributions are summed, often with correction factors [5].

- Atomic Contribution Methods (e.g., AlogP): The logP value is calculated as a sum of contributions from individual atom types, typically without correction factors [5].

- Whole-Molecule Approaches (e.g., MlogP): These methods use molecular descriptors, such as topological indices, that consider the entire molecule as a whole [5].

Experimental Protocol: HPLC Analysis of this compound

The following method, adapted from an application note, can be used for the analysis of this compound [3].

| Parameter | Specification |

|---|---|

| Objective | Analysis of this compound by Reverse Phase (RP) HPLC [3]. |

| HPLC Column | Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [3]. |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid [3]. |

| MS-Compatibility | For mass spectrometry applications, replace Phosphoric Acid with Formic Acid [3]. |

| Scale & Application | The method is scalable and can be adapted for fast UPLC or for the preparative isolation of impurities [3]. |

A Guide to LogP Values for Researchers

The varying reported LogP values for this compound (7.67 [3], 7.918 [2], and 6.03 [1]) highlight critical considerations for your work:

- Method Dependency: Different experimental conditions or prediction algorithms can produce different results. Always note the method used when reporting or comparing values.

- Verification: For critical applications, experimental validation of computationally predicted values is highly recommended.

- Context is Key: The extremely high LogP of this compound confirms its strong lipophilic character, which is a primary factor in its behavior and potential applications.

References

- 1. | CAS#:2306-92-5 | Chemsrc this compound [chemsrc.com]

- 2. , 2306-92-5 this compound [thegoodscentscompany.com]

- 3. Decanoic acid, octyl ester | SIELC Technologies [sielc.com]

- 4. Octanol-water partition coefficient [en.wikipedia.org]

- 5. Estimating the Octanol/Water Partition Coefficient for ... [pmc.ncbi.nlm.nih.gov]

Basic Identifiers and Physical Properties

The table below summarizes the available data for octyl decanoate (CAS No. 2306-92-5) from the search results.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2306-92-5 | [1] [2] |

| Molecular Formula | C₁₈H₃₆O₂ | [1] [2] |

| Molecular Weight | 284.48 g/mol | [1] [2] |

| Density | 0.864 g/cm³ | [1] |

| Boiling Point | 334.7 °C @ 760 mmHg | [1] |

| Flash Point | 158.5 °C (317 °F) | [1] [2] |

| Vapor Pressure | 0.000126 mmHg @ 25°C | [1] [2] |

| logP (o/w) | 6.03 - 7.92 (est.) | [1] [2] |

| Water Solubility | 0.00371 mg/L @ 25 °C (est.) | [2] |

| Odor Description | Mild, fatty, waxy | [2] |

GHS Hazard Classification and Toxicity Data

A specific hazard classification for this compound was not found in the search results [2]. The available toxicology data is also limited, with entries for oral, dermal, and inhalation toxicity listed as "Not determined" [2].

Insights into Toxicity Mechanisms of Related Compounds

While direct data on this compound is scarce, the search results provide insights into the toxicity mechanisms of its components, octanoic (C8) and decanoic (C10) acids, which may inform safety considerations.

- Cellular Toxicity of Medium-Chain Fatty Acids (MCFAs): Studies on Saccharomyces cerevisiae (yeast) show that decanoic acid (C10) is more toxic than octanoic acid (C8) at lower concentrations. The primary toxicity mechanisms include cell membrane disruption and the induction of oxidative stress [3].

- Membrane Permeabilization: Research on fatty acid-based ionic liquids (FAILs) confirms that compounds with alkyl chains like octanoate and decanoate can integrate into and permeabilize lipid bilayers, a key mechanism for membrane disruption and cytotoxicity [4].

The diagram below illustrates the general toxicity mechanism of medium-chain fatty acids like octanoic and decanoic acid on a cell.

Recommended Experimental Protocols for Safety Assessment

For a comprehensive safety profile, you may need to conduct testing. Here are standard protocols you can adapt for this compound, based on common practices.

In Vitro Cytotoxicity Assessment (MTT Assay)

- Purpose: To evaluate cell viability and metabolic activity after exposure to this compound.

- Procedure: Seed cells (e.g., mammalian fibroblast lines) in a 96-well plate. After incubation, treat with a range of concentrations of this compound. Following the exposure period, add MTT reagent and incubate to allow formazan crystal formation. Dissolve the crystals and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control [5].

Membrane Permeabilization Assay

- Purpose: To directly assess the compound's ability to disrupt lipid bilayers.

- Procedure: Prepare lipid vesicles (liposomes) encapsulating a fluorescent dye. Incubate the vesicles with this compound. Measure the fluorescence intensity over time, where an increase indicates dye leakage due to membrane permeabilization [4].

Antimicrobial Activity Testing (MIC Determination)

- Purpose: To determine the minimum inhibitory concentration, which can indicate general biocidal activity.

- Procedure: Use broth microdilution methods according to standards. Prepare serial dilutions of this compound in a growth medium, inoculate with bacteria, and incubate. The lowest concentration that prevents visible growth is the MIC [5].

The information available is insufficient for a complete safety assessment. For research and development purposes, it is highly recommended to:

- Consult Official Sources: Request a Safety Data Sheet (SDS) directly from a commercial supplier of this compound.

- Conduct Empirical Testing: Perform the experimental protocols mentioned above to generate specific data for your intended application.

References

- 1. This compound | CAS#:2306-92-5 [chemsrc.com]

- 2. This compound, 2306-92-5 [thegoodscentscompany.com]

- 3. New insights into the toxicity mechanism of octanoic and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid bilayer permeabilities and antibiotic effects of ... [sciencedirect.com]

- 5. Chemical Composition and Biological Activities of the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Octyl Decanoate

Introduction

Octyl decanoate is a valuable ester compound with significant applications across cosmetic, food, and pharmaceutical industries due to its excellent emollient properties and stable characteristics. This ester belongs to the family of medium-chain fatty acid esters that are particularly prized in formulation chemistry for their spreadability and non-greasy feel. Traditional chemical synthesis methods for esters like this compound typically require high temperatures, aggressive chemical catalysts, and generate undesirable byproducts, resulting in complex purification requirements and environmental concerns. In contrast, enzymatic synthesis using immobilized lipases offers a sustainable alternative that operates under milder conditions with higher specificity and reduced environmental impact [1].

The movement toward green chemistry principles in industrial processes has accelerated interest in biocatalytic approaches for ester synthesis. Enzymatic methods align with multiple principles of green chemistry, including waste reduction, use of safer solvents, and designing more energy-efficient processes. Solvent-free systems (SFS) represent a particularly promising approach where the reaction medium consists solely of the substrates, increasing volumetric productivity while eliminating concerns about solvent residues and toxicity [2]. This application note provides detailed protocols and optimization strategies for the efficient enzymatic synthesis of this compound using immobilized lipases in solvent-free systems, offering researchers and industrial scientists a practical framework for implementing this sustainable technology.

Materials

Reagents and Chemicals

- Decanoic acid (capric acid, ≥98% purity)

- 1-Octanol (≥99% purity)

- Commercial immobilized lipases:

- Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)

- Lipozyme RM IM (Rhizomucor miehei lipase immobilized on anion exchange resin)

- Other commercially available immobilized lipases (optional)

- Molecular sieves (3Å or 4Å, for water removal when required)

- Standard solvents for GC analysis (hexane, ethyl acetate)

Equipment

- Batch reactor system: Jacketed glass reactor (50mL to 1L capacity) with temperature control and mechanical stirring

- Water removal apparatus: Dean-Stark trap or vacuum evaporation system (if water removal is required)

- Analytical equipment:

- Gas Chromatograph (GC) with flame ionization detector (FID) and appropriate column

- HPLC system (alternative method)

- FTIR spectrometer for reaction monitoring

- Standard laboratory equipment: Analytical balance, pH meter, pipettes, hotplate stirrer, vacuum oven

Table 1: Commercial Immobilized Lipases for this compound Synthesis

| Enzyme Name | Source Microorganism | Immobilization Support | Specific Properties |

|---|---|---|---|

| Novozym 435 | Candida antarctica lipase B | Macroporous acrylic resin | Non-specific, thermostable (up to 100°C+) |

| Lipozyme RM IM | Rhizomucor miehei | Anion exchange resin | sn-1,3 specific, good stability at moderate temperatures |

| Lipozyme TL IM | Thermomyces lanuginosus | Silica granules | sn-1,3 specific, thermostable (up to 65°C) |

| Amano Lipase PS | Burkholderia cepacia | Ceramic particles | Broad specificity for acids and alcohols |

Methods

Standard Protocol for Solvent-Free Enzymatic Esterification

Reactor Setup: Charge the batch reactor with decanoic acid and 1-octanol in the predetermined optimal molar ratio of 1:1.2 to 1:1.5 (acid:alcohol). For initial optimization, a 100mmol scale reaction is recommended.

Temperature Equilibrium: Heat the mixture to the reaction temperature of 50-60°C with continuous stirring at 200-300rpm to ensure complete melting and mixing of substrates.

Enzyme Addition: Add the predetermined amount of immobilized lipase (typically 5-10% by weight of total substrates) to initiate the reaction. Record this time as T~0~.

Water Management: For reactions requiring water removal, connect the Dean-Stark apparatus or apply controlled vacuum to remove reaction water. Alternatively, include molecular sieves (10-20% w/w of total substrates) in the reaction mixture.

Reaction Monitoring: Withdraw periodic samples (approximately 100μL every 30-60 minutes) for conversion analysis. Dilute samples appropriately with solvent and analyze by GC or HPLC.

Reaction Termination: After reaching the desired conversion (typically 8-24 hours), separate the enzyme by simple filtration for potential reuse. Recover the enzyme beads when conversion plateaus or reaches >95%.

Product Recovery: Separate the crude ester from unreacted substrates and byproducts through liquid-liquid extraction or short-path distillation. The typical yield of purified this compound should exceed 90% under optimized conditions.

Analysis and Characterization: Confirm product identity and purity through GC-MS, FTIR, and NMR spectroscopy. Compare against authentic standards when available.

Analytical Methods

GC Analysis Conditions:

- Column: DB-WAX or equivalent polar column (30m × 0.25mm × 0.25μm)

- Temperature program: 80°C (hold 2min), ramp 10°C/min to 240°C (hold 5min)

- Injector temperature: 250°C; Detector temperature: 260°C

- Carrier gas: Helium at 1.0mL/min constant flow

- Sample preparation: Dilute 10μL reaction sample in 1mL hexane, filter through 0.45μm PTFE filter

Conversion Calculation:

Where [Acid]ₜ is acid concentration at time t and [Acid]₀ is initial acid concentration.

Optimization Strategy

Key Optimization Parameters

The Substrate-Enzyme Relation (SER) provides a mathematical framework for optimizing solvent-free enzymatic esterifications by correlating substrate masses and biocatalyst loading [2]. The SER is calculated as follows:

Where m_alcohol and m_acid represent the masses of alcohol and acid, respectively, and m_biocatalyst represents the mass of immobilized enzyme.

For medium-chain esters like this compound, optimal SER values typically range between 0 and 65, with the most efficient range for high conversions (>90%) falling between 4 and 20. This range balances the thermodynamic requirements of the reaction with kinetic considerations of enzyme activity.

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Recommended Range | Optimal Value | Effect on Reaction |

|---|---|---|---|

| Acid:Alcohol molar ratio | 1:1 - 1:2 | 1:1.2 - 1:1.5 | Higher alcohol ratios shift equilibrium toward synthesis but may inhibit enzyme at high concentrations |

| Biocatalyst loading | 2-15% (w/w of substrates) | 5-10% (w/w of substrates) | Higher loading increases reaction rate but adds cost; optimal balance needed |

| Temperature | 45-70°C | 50-60°C | Higher temperatures increase rate but may compromise enzyme stability |

| Water management | None, molecular sieves, or vacuum | Molecular sieves (10-20% w/w) | Water removal shifts equilibrium toward synthesis but complete dehydration may affect enzyme hydration layer |

| Reaction time | 4-24 hours | 8-12 hours | Time required to reach >90% conversion under optimal conditions |

| Agitation speed | 200-400 rpm | 250-300 rpm | Sufficient to minimize external mass transfer limitations without damaging enzyme beads |

Experimental Design and Validation

A systematic approach to optimization should evaluate the interaction effects between acid:alcohol molar ratio and biocatalyst loading. While traditional one-variable-at-a-time approaches can identify gross trends, response surface methodology (RSM) provides a more comprehensive understanding of parameter interactions. However, for rapid optimization, the SER tool offers a simplified yet effective approach [2].

Validation experiments should confirm that predicted optimal conditions indeed produce conversions exceeding 90%. For this compound synthesis, the following typical results should be expected under optimized conditions:

Table 3: Expected Conversion Under Optimized SER Conditions

| SER Value | Acid:Alcohol Ratio | Biocatalyst Loading | Expected Conversion | Time to Reach Equilibrium |

|---|---|---|---|---|

| 0-5 | 1:1 - 1:1.2 | 8-10% | 85-92% | 10-12 hours |

| 5-15 | 1:1.2 - 1:1.4 | 6-8% | 92-97% | 8-10 hours |

| 15-25 | 1:1.4 - 1:1.6 | 4-6% | 90-95% | 10-14 hours |

| >25 | >1:1.6 | <4% | <85% | >16 hours |

Application Notes

Scale-up Considerations

For industrial implementation, several factors require careful consideration beyond laboratory optimization:

Mass transfer limitations: As reactor scale increases, ensure adequate mixing to maintain suspension of immobilized enzyme particles without causing excessive shear damage.

Water removal efficiency: At larger scales, implement efficient water removal systems such as thin-film evaporators or continuous molecular sieve columns to maintain favorable reaction equilibrium.

Thermal management: Ensure efficient heat transfer to maintain optimal temperature throughout the reaction mass, as the esterification reaction is mildly exothermic.

Downstream processing: Design efficient filtration systems for enzyme recovery and purification protocols for separation of this compound from unreacted substrates.

Enzyme Reusability

Immobilized lipases typically maintain activity through multiple reaction cycles:

- Novozym 435 can generally be reused for 8-12 batches with proper handling while maintaining >80% of initial activity.

- Between batches, wash enzyme beads with anhydrous tert-butanol or hexane to remove adsorbed products and substrates.

- Store used enzymes in dry conditions at 4°C between uses.

- Monitor enzyme activity periodically by comparing reaction rates or final conversions against baseline values.

Pathway Visualization

The following diagrams illustrate the synthetic pathway and optimization workflow for this compound synthesis using Graphviz DOT language:

Figure 1: Enzymatic Synthesis Pathway for this compound. This diagram illustrates the catalytic esterification reaction between decanoic acid and 1-octanol facilitated by immobilized lipase under controlled temperature conditions.

Figure 2: Optimization Workflow Using Substrate-Enzyme Relation (SER). This workflow demonstrates the systematic approach to optimizing reaction conditions through SER calculation and parameter adjustment to achieve high conversion yields.

Applications and Industrial Relevance

This compound possesses significant commercial value across multiple industries. In cosmetic and personal care formulations, it functions as an exceptional emollient with non-greasy skin feel, high spreadability, and good oxidative stability. These properties make it ideal for luxury skin care products, sunscreens, and color cosmetics [3] [1]. The compound's ability to enhance product texture while maintaining favorable sensory characteristics has established its position in high-value formulations.

In the food industry, this compound serves as a flavoring agent, contributing fruity and sweet notes to various consumable products. Its use as a food-grade emulsifier and stabilizer further expands its applications in processed foods and beverages [3]. The pharmaceutical industry utilizes this compound as an excipient in topical formulations and drug delivery systems, leveraging its solubilizing properties and biocompatibility. The global market for ester compounds in these sectors continues to grow, with increasing preference for bio-based and sustainably produced ingredients driving innovation in enzymatic synthesis methods [3] [1].

Conclusion

The enzymatic synthesis of this compound using immobilized lipases in solvent-free systems represents a sustainable and efficient alternative to conventional chemical synthesis. This application note provides comprehensive protocols and optimization strategies that enable researchers to implement this green chemistry approach with predictable outcomes. The Substrate-Enzyme Relation (SER) framework offers a particularly valuable tool for rapid optimization, reducing experimental requirements while maintaining high conversion yields.

As industrial biotechnology continues to advance, enzymatic processes are poised to play an increasingly significant role in specialty chemical manufacturing. The methodology outlined here for this compound synthesis can be adapted to other valuable esters, contributing to the development of more sustainable manufacturing platforms across multiple industries. Future developments in enzyme engineering, reactor design, and process intensification will further enhance the economic viability and sustainability of these biocatalytic approaches.

References

Application Notes: Enzymatic Synthesis of Octyl Decanoate

Application Notes and Protocols: Solvent-Free Enzymatic Synthesis of Octyl Decanoate

Introduction to Solvent-Free Enzymatic Systems

The solvent-free system (SFS) represents a green chemistry approach to ester synthesis that eliminates traditional organic solvents, offering enhanced volumetric productivity and reduced environmental impact. This methodology aligns with sustainable chemistry principles by minimizing hazardous waste generation and simplifying downstream processing [1]. In SFS, the reaction medium consists solely of substrates—typically a carboxylic acid and alcohol—which undergo enzymatic transformation into desired ester products. For pharmaceutical and cosmetic applications, SFS provides particular advantages in producing high-purity flavor esters and emollient compounds like octyl decanoate without solvent residues that could compromise product safety or regulatory approval.

The synthesis of this compound exemplifies the green chemistry advantages of biocatalytic esterification. This compound is a mid-chain ester with applications as emollient in cosmetic formulations and flavor compound in food and pharmaceutical products. Traditional chemical synthesis routes often require acidic catalysts and organic solvents that generate toxic byproducts and complicate purification. In contrast, enzymatic synthesis using immobilized lipases under solvent-free conditions offers high selectivity, mild reaction conditions, and elimination of solvent removal steps, making it particularly suitable for heat-sensitive compounds and products destined for human application [1] [2].

Reaction Mechanism and Enzyme Selection

Enzymatic Transesterification Mechanism

The synthesis of this compound via enzymatic transesterification follows a ping-pong bi-bi mechanism characteristic of immobilized lipases. This mechanism proceeds through acyl-enzyme intermediates with competitive inhibition by both alcohol substrates and reaction products. The mechanism begins with the nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the vinyl decanoate, forming a tetrahedral intermediate that collapses into an acyl-enzyme complex while releasing vinyl alcohol, which tautomerizes to acetaldehyde. The alcohol substrate (octanol) then enters the active site, deprotonated by the histidine residue in the catalytic triad, and attacks the acyl-enzyme complex, forming another tetrahedral intermediate that subsequently collapses to release the ester product (this compound) and regenerate the free enzyme [1] [2].

Table 1: Recommended Immobilized Lipases for this compound Synthesis

| Lipase Source | Immobilization Support | Operational Stability | Specific Activity (U/mg) | Optimal Temperature Range |

|---|---|---|---|---|

| Candida antarctica B | Acrylic resin (Novozym 435) | >95% after 10 cycles | ~10,000 U/g | 40-70°C |

| Rhizopus oryzae | Silica gel | >95% after 5 cycles | ~120 U/mg protein | 30-40°C |

| Thermomyces lanuginosus | Silica gel | >90% after 8 cycles | ~8,000 U/g | 45-75°C |

Enzyme Selection Criteria

The selection of appropriate immobilized lipases represents a critical parameter for successful solvent-free synthesis. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) has demonstrated exceptional performance in solvent-free esterification reactions due to its high thermal stability, excellent activity toward mid-chain fatty acids, and tolerance to substrate excess [1]. Experimental studies indicate that lipases from Rhizopus oryzae immobilized on silica also show significant potential, particularly for reactions conducted at moderate temperatures (30-40°C) where thermosensitive compounds require milder processing conditions [2]. The immobilization matrix significantly influences enzyme performance by affecting substrate diffusion rates, water management within the catalyst particle, and operational stability under solvent-free conditions.

The following diagram illustrates the enzymatic transesterification mechanism for this compound synthesis:

SER Optimization Tool for Reaction Parameters

Substrate-Enzyme Relation (SER) Concept

The Substrate-Enzyme Relation (SER) represents a mathematical optimization tool specifically developed for solvent-free enzymatic esterification systems. SER provides a systematic approach to balancing substrate ratios and catalyst loading, defined by the equation:

SER = (m_alcohol - m_acid) / m_biocatalyst

where m_alcohol and m_acid represent the masses of alcohol and acid substrates, respectively, and m_biocatalyst represents the mass of immobilized enzyme [1]. This relationship correlates reaction thermodynamics with kinetic parameters, allowing researchers to predict optimal conditions with reduced experimental iterations. For mid-chain esters like this compound, SER values between 4 and 20 typically yield conversions exceeding 90%, balancing substrate excess with practical biocatalyst loadings [1].

The SER approach addresses the dynamic nature of solvent-free systems where the reaction medium transforms from initially homogeneous substrates to a mixture of product, excess substrate, and water. This transformation creates a changing microenvironment around the immobilized enzyme that significantly impacts catalytic efficiency. Through analysis of 39 different solvent-free enzymatic esterifications, researchers validated that SER values between 0 and 65 generally correspond to high conversion ranges, with optimal values dependent on the specific chain lengths of acid and alcohol substrates [1].

SER Implementation Guidelines

Table 2: SER Optimization Parameters for Mid-Chain Esters (C8-C12)

| Parameter | Low SER Range (0-5) | Medium SER Range (5-20) | High SER Range (20-65) |

|---|---|---|---|

| Acid:Alcohol Ratio | 1:1 - 1:1.2 | 1:1.2 - 1:1.5 | 1:1.5 - 1:3 |

| Biocatalyst Loading | 5-10% | 3-5% | 1-3% |

| Expected Conversion | 85-92% | 90-96% | 80-90% |

| Reaction Time | 4-8 hours | 6-12 hours | 8-24 hours |

| Water Management | Required | Recommended | Critical |

For this compound synthesis, the medium SER range typically provides the optimal balance between reaction rate and conversion yield. This range utilizes moderate alcohol excess (1.2:1 to 1.5:1 molar ratio of octanol to decanoic acid) with biocatalyst loadings of 3-5% w/w relative to total substrates. These conditions maintain substrate fluidity while minimizing alcohol inhibition effects that can occur at higher concentrations [1]. The following diagram illustrates the workflow for SER-based optimization:

Experimental Protocol: Solvent-Free Synthesis of this compound

Materials and Equipment

Materials Required:

- Decanoic acid (≥98% purity)

- Octanol (≥99% purity)

- Vinyl decanoate (alternative acyl donor, ≥95% purity)

- Immobilized lipase (Novozym 435 or equivalent)

- Molecular sieves (3Å, activated)

- n-Hexane (GC grade)

- Nitrogen gas (high purity)

Equipment Required:

- Screw-capped glass vials (10-50 mL) or round-bottom flasks

- Orbital shaker with temperature control

- Gas chromatography system with FID detector

- Capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25μm)

- Centrifuge (capable of 1747 × g)

- Analytical balance (0.1 mg precision)

Step-by-Step Synthesis Procedure

Reaction Setup: Weigh 3.44 g (20 mmol) of decanoic acid and 3.85 g (30 mmol) of octanol into a 25 mL screw-capped vial. The molar ratio of 1:1.5 (acid:alcohol) provides optimal SER conditions for mid-chain esters. Add 0.36 g (approximately 5% w/w of total substrates) of immobilized lipase (Novozym 435). For reactions using transesterification, replace decanoic acid with equimolar vinyl decanoate (4.12 g, 20 mmol) and adjust octanol to 1:1 molar ratio [2].

Water Management: Add 100 mg of activated 3Å molecular sieves per gram of reaction mixture to control water activity. Alternatively, maintain 0.2% v/v added water for lipases requiring hydration for optimal activity, particularly when using silica-immobilized enzymes [2].

Reaction Conditions: Place the reaction vessel in an orbital shaker at 200 rpm and maintain temperature at 45°C for Novozym 435 or 35°C for Rhizopus oryzae lipase. Flush the headspace with nitrogen before sealing to create an oxygen-free environment that enhances enzyme stability. Continue the reaction for 8-12 hours, monitoring conversion periodically by GC analysis [1] [2].

Sampling and Analysis: At predetermined intervals, withdraw 50 μL aliquots of the reaction mixture using a microsyringe. Dilute samples 10-fold with n-hexane, centrifuge at 1747 × g for 10 minutes to remove enzyme particles, and analyze the supernatant by GC [2].

Product Recovery: After reaching target conversion (typically >90%), separate the immobilized enzyme by filtration through a sintered glass funnel (pore size 10-16 μm). Wash the enzyme with n-hexane for potential reuse. Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove excess alcohol, yielding this compound as a clear, colorless liquid.

Enzyme Reusability: Wash the recovered immobilized enzyme with tert-butyl alcohol followed by n-hexane, dry under vacuum (25°C, 50 mbar for 2 hours), and store in a desiccator at 4°C until reuse. Evaluate residual activity using standard p-nitrophenyl palmitate (p-NPP) assay [2].

Table 3: Optimization Parameters for this compound Synthesis

| Parameter | Recommended Range | Optimal Value | Effect on Conversion |

|---|---|---|---|

| Temperature | 35-60°C | 45°C | Increase of ~25% from 35°C to 45°C, then plateaus |

| Agitation Speed | 150-250 rpm | 200 rpm | Critical for mass transfer; minimal improvement above 200 rpm |

| Biocatalyst Loading | 3-7% (w/w) | 5% (w/w) | Near-linear increase to 5%, then diminishing returns |

| Acid:Alcohol Ratio | 1:1 - 1:2 | 1:1.5 | Maximum conversion at 1:1.5 for direct esterification |

| Reaction Time | 6-24 hours | 10 hours | >90% conversion typically achieved within 8-12 hours |

| Water Content | 0.1-0.5% (v/v) | 0.2% (v/v) | Enzyme-dependent; critical for hydration without hydrolysis |

Data Analysis and Characterization

GC Analysis Method

This compound Analysis: Utilize an Agilent 6820 Gas Chromatograph or equivalent system equipped with FID detector and capillary column (DB-WAX, 30 m × 0.25 mm × 0.25 μm). Set the initial oven temperature to 60°C (hold 1 min), ramp to 220°C at 10°C/min, then to 240°C at 5°C/min (hold 5 min). Maintain injector and detector temperatures at 250°C and 265°C, respectively. Use nitrogen as carrier gas at constant pressure of 4 kg/cm². The retention time for this compound is typically 12-14 minutes under these conditions [2].

Conversion Calculation: Determine molar conversion by comparing sample peak areas with calibration curves of authentic standards. Calculate percentage conversion using the formula: Conversion (%) = (Area_{ester} / Area_{total}) × 100 For direct esterification, monitor the decrease in acid substrate or increase in ester product. For transesterification, follow the disappearance of vinyl decanoate and appearance of this compound [2].

Product Characterization

Successful synthesis of this compound can be confirmed by:

- FT-IR spectroscopy: Characteristic ester C=O stretch at 1735-1740 cm⁻¹, C-O stretches at 1150-1250 cm⁻¹

- NMR spectroscopy: ¹H NMR (CDCl₃) δ 4.05 (t, 2H, -OCH₂-), 2.30 (t, 2H, -COCH₂-), 1.60 (m, 2H, -OCH₂CH₂-), 1.26 (br s, 24H, -CH₂-), 0.88 (t, 6H, -CH₃)

- Mass spectrometry: EI-MS m/z 256 [M]⁺

The final product typically appears as a clear colorless liquid with characteristic mild, waxy odor. Purity exceeding 98% can be achieved through optimized solvent-free synthesis with appropriate downstream processing.

Troubleshooting and Technical Notes

Common Challenges and Solutions

Low Conversion Yields: Should conversion remain below 80% after 12 hours, verify enzyme activity using p-NPP assay. Pretreat immobilized enzyme with 0.2% v/v water for 1 hour before reaction to optimize hydration state. Increase alcohol ratio to 1:2 (acid:alcohol) to shift equilibrium toward synthesis [1].

Enzyme Deactivation: Monitor enzyme stability across multiple batches. If activity drops below 80% after three cycles, reduce reaction temperature by 5°C and ensure complete removal of product residues between cycles through thorough washing with tert-butyl alcohol [2].

Water Management Issues: Excess water promotes hydrolysis, while insufficient water causes enzyme dehydration. Maintain strict control at 0.2% v/v added water for most immobilized lipases. For particularly hydrophilic supports, increase to 0.3% v/v [2].

Viscosity Problems: With long-chain substrates, reaction medium viscosity may increase, reducing mass transfer. Slightly increase agitation to 225 rpm or raise temperature by 5°C to reduce viscosity while monitoring enzyme stability [1].

Scale-Up Considerations

For pilot-scale production (100 g to 1 kg batches), implement the following modifications:

- Use stirred-tank reactors with mechanical stirring (100-200 rpm) rather than orbital shaking

- Increase catalyst loading by 10-15% to compensate for reduced mixing efficiency

- Implement vacuum (50-100 mbar) or nitrogen sparging to remove water/byproducts during reaction

- Consider packed-bed reactors for continuous processing with enzyme retention

The solvent-free enzymatic synthesis of this compound represents a sustainable alternative to conventional chemical processes, offering high selectivity, minimal waste generation, and excellent product properties for pharmaceutical and cosmetic applications.

References

Comprehensive Application Notes and Protocols: Novozym 435-Catalyzed Synthesis of Octyl Decanoate in Solvent-Free Systems

Introduction and Significance

Solvent-free enzymatic esterification represents a green chemistry approach that aligns with the principles of sustainable pharmaceutical manufacturing. The synthesis of octyl decanoate, a medium-chain ester with applications in drug formulation and delivery systems, can be efficiently catalyzed by Novozym 435, the commercially available immobilized lipase B from Candida antarctica. This biocatalytic process eliminates the need for organic solvents, reducing environmental impact and simplifying downstream purification processes while maintaining high regioselectivity and enzymatic stability. The solvent-free system increases volumetric productivity and avoids complex downstream processing and hazardous waste generation, making it particularly valuable for pharmaceutical applications where solvent residues must be strictly controlled [1].

Novozym 435 consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin (Lewatit VP OC 1600) via interfacial activation. This immobilization approach enables enzyme recovery and reuse while enhancing stability, activity, and selectivity under various reaction conditions. The catalyst's robustness allows it to function effectively in the unique environment of solvent-free systems where substrates themselves form the reaction medium, creating a dynamic system that transitions from an initial substrate mixture to a final product-rich medium [1] [2]. For researchers in drug development, this synthesis methodology offers a sustainable alternative to conventional chemical catalysis, with the additional benefit of operating under mild conditions that preserve heat-sensitive compounds often encountered in pharmaceutical formulations.

Materials and Equipment

Chemical Reagents

- Decanoic acid (capric acid, C₁₀H₂₀O₂, ≥98% purity)

- 1-Octanol (C₈H₁₈O, ≥99% purity)

- Novozym 435 (Immobilized lipase B from Candida antarctica)

- Molecular sieves (3Å or 4Å, for water removal if required)

- n-Hexane (HPLC grade, for analysis)

- Acetone (technical grade, for catalyst cleaning)

Equipment

- Round-bottom flask (50-100 mL, with ground glass joint)

- Reflux condenser (with drying tube if water removal is necessary)

- Magnetic stirrer with hotplate

- Temperature controller (accurate to ±1°C)

- Analytical balance (accuracy 0.1 mg)

- Gas Chromatography system (with FID detector)

- GC vials and syringes

- Heating bath (optional, for temperature control)

- Filter apparatus (for catalyst separation)

Reaction Setup and Substrate Preparation

Substrate Preparation and Molar Ratio Calculations

The synthesis of this compound follows a straightforward esterification reaction between decanoic acid and 1-octanol, with water as the only by-product. Proper calculation of substrate quantities is essential for achieving high conversion yields.

Table 1: Substrate Properties and Molecular Characteristics

| Compound | Molecular Weight (g/mol) | Density (g/mL) | Boiling Point (°C) | Molar Ratio Range |

|---|---|---|---|---|

| Decanoic acid | 172.26 | 0.893 | 270 | 1.0 |

| 1-Octanol | 130.23 | 0.827 | 195 | 1:1 to 1:100 |

For a standard reaction setup:

- Calculate the stoichiometric amounts based on the desired molar ratio. A typical starting point uses a 1:4 to 1:6 molar ratio (acid:alcohol) to drive equilibrium toward ester formation.

- Weigh decanoic acid accurately (e.g., 1.7226 g, 10 mmol) into the reaction vessel.

- Measure the appropriate amount of 1-octanol based on the selected molar ratio (e.g., for 1:4 ratio: 5.209 g, 40 mmol).

- Combine the substrates in the round-bottom flask and mix thoroughly using magnetic stirring until the acid is completely dissolved in the alcohol.

The molar ratio represents one of the most critical parameters, as it not only affects the reaction equilibrium but also defines the physicochemical characteristics of the solvent-free reaction medium. An excess of alcohol serves both to shift the equilibrium toward ester formation and to create a favorable environment for the enzymatic catalyst [1].

Experimental Design and Optimization

The Substrate-Enzyme Relation (SER) Optimization Tool

A key mathematical tool for optimizing solvent-free enzymatic esterifications is the Substrate-Enzyme Relation (SER), which correlates the mass of reagents and immobilized lipase according to the equation:

SER = (m_alcohol - m_acid) / m_biocatalyst

This relationship indicates a range of reaction conditions that typically result in high conversions. Experimental validation across 39 different solvent-free enzymatic esterification examples revealed that high conversions (above 80%) are generally associated with intermediate positive SER values between 0 and 65. For mid-chain esters like this compound, optimal SER values typically fall in the middle of this range [1].

Table 2: Key Optimization Parameters for this compound Synthesis

| Parameter | Range | Optimal Value | Impact on Reaction |

|---|---|---|---|

| Temperature | 40-80°C | 60-75°C | Higher temperatures increase reaction rate but may affect enzyme stability |

| Acid:Alcohol molar ratio | 1:1 to 1:100 | 1:4 to 1:10 | Excess alcohol drives equilibrium toward ester formation |

| Enzyme loading | 0.5-10% w/w | 2-5% w/w | Higher loading increases rate but adds cost |

| Reaction time | 2-72 hours | 12-24 hours | Dependent on other parameters |

| Water removal | With/without | Recommended | Shifts equilibrium toward synthesis |

The SER approach provides a rational method for optimizing both molar ratio and biocatalyst loading simultaneously, reducing the number of experiments required to identify optimal conditions. This tool is particularly valuable during initial reaction scoping and development phases [1].

Additional Optimization Considerations

- Thermodynamic equilibrium: The reaction is thermodynamically controlled, with catalyst concentration determining the conversion rate

- Water management: Elimination or capture of formed water shifts the thermodynamic equilibrium toward synthesis

- Dynamic reaction medium: The environment transitions from initial substrate mixture to final product-rich medium, becoming more hydrophobic as the reaction progresses

- Mass transfer considerations: External mass transfer limitations are generally negligible in lab-scale immobilized lipase-catalyzed esterifications [1]

Step-by-Step Experimental Protocol

Reaction Setup and Procedure

Initial Setup: Weigh decanoic acid (10 mmol, 1.7226 g) and 1-octanol (40 mmol, 5.209 g) directly into a 50 mL round-bottom flask. This represents a 1:4 molar ratio of acid to alcohol.

Catalyst Addition: Add Novozym 435 (138-345 mg, 2-5% w/w of total substrates) to the reaction mixture. For a SER value of approximately 25, use 140 mg of enzyme, calculated as: SER = (mass_octanol - mass_decanoic_acid) / mass_biocatalyst = (5.209 - 1.723) / 0.140 = 24.9.

Reaction Assembly: Fit the flask with a reflux condenser. If high conversion (>90%) is desired, include a drying tube filled with molecular sieves (3Å or 4Å) to remove water, or place molecular sieves (10-15% w/w of total reaction mass) directly in the reaction mixture.

Temperature Equilibrium: Place the reaction vessel in a heating bath or on a heated stirrer plate set to 65°C. Allow the system to equilibrate for 5-10 minutes before beginning stirring.

Initiate Reaction: Start magnetic stirring at 200-250 rpm to maintain suspension of the immobilized enzyme while avoiding excessive shear forces that might damage the catalyst particles.

Process Monitoring: Withdraw aliquots (100-200 μL) at regular intervals (0, 1, 2, 4, 8, 12, and 24 hours) for analysis. Dilute samples 10-fold in n-hexane and filter through a small plug of cotton or a 0.45 μm PTFE filter before GC analysis.

Reaction Work-up and Product Recovery

Termination: After the desired reaction time (typically 12-24 hours), remove the reaction vessel from the heat source and allow it to cool to room temperature.

Catalyst Separation: Filter the reaction mixture through a sintered glass funnel (porosity G3 or G4) to recover Novozym 435. Wash the catalyst with cold acetone (2 × 5 mL) to remove any adsorbed products.

Product Isolation: Transfer the filtrate to a separatory funnel. If water has accumulated during the reaction, separate the organic layer. Alternatively, wash the reaction mixture with brine (10 mL) to remove any residual water and trace acids.

Purification: For high-purity requirements, purify the crude product by flash chromatography using hexane:ethyl acetate (95:5) as eluent or by short-path distillation under reduced pressure.

Catalyst Reuse: The recovered Novozym 435 can be reused after washing with acetone and drying under vacuum (30-40°C) for 4-6 hours. Monitor catalytic activity over multiple cycles to determine the optimal replacement schedule.

Data Analysis and Characterization

Conversion Yield Calculation

Gas Chromatography is the preferred method for monitoring reaction progress and determining conversion yields. Use the following typical conditions:

- Column: Equity-5 or DB-5 capillary column (30 m × 0.25 mm × 0.25 μm)

- Detector: FID at 280°C

- Injector: 250°C, split ratio 50:1

- Oven program: 80°C (hold 2 min) to 280°C at 15°C/min (hold 5 min)

- Carrier gas: Helium at 1.0 mL/min constant flow

- Internal standard: Tridecane or dodecane (added to each sample before dilution)

Calculate the percentage conversion based on the decrease in decanoic acid peak area relative to the internal standard:

Conversion (%) = [1 - (Acid peak area at time t / Acid peak area at t=0)] × 100

Alternatively, calculate based on the appearance of the ester product:

Conversion (%) = (Ester peak area / Sum of all substrate and product areas) × 100

Product Characterization

Confirm the identity of the synthesized this compound through:

- GC-MS: Characteristic fragmentation pattern and molecular ion

- ¹H NMR (CDCl₃): δ 4.05 (t, 2H, -O-CH₂-), 2.30 (t, 2H, -CO-CH₂-), 1.60 (m, 2H, -O-CH₂-CH₂-), 1.26 (broad m, 20H, -CH₂-), 0.88 (t, 6H, -CH₃)

- FT-IR: 1740-1750 cm⁻¹ (ester C=O stretch), 1170-1200 cm⁻¹ (C-O stretch)

Troubleshooting and Technical Notes

Table 3: Troubleshooting Guide for Common Experimental Issues

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low conversion | Insufficient enzyme loading, incorrect molar ratio, water accumulation | Increase enzyme loading (3-7%), optimize acid:alcohol ratio (1:4-1:10), add molecular sieves |

| Slow reaction rate | Sub-optimal temperature, inadequate mixing, enzyme inhibition | Increase temperature (up to 75°C), ensure proper stirring (200-250 rpm), verify substrate purity |

| Enzyme deactivation | Temperature too high, hydration layer damage, mechanical damage | Reduce temperature (<80°C), maintain minimal essential water, optimize stirring speed |

| Product contamination | Incomplete catalyst separation, side reactions | Improve filtration method, use finer porosity filter, control temperature to prevent degradation |

| Decreasing yield with reuse | Catalyst poisoning, incomplete cleaning, physical loss | Wash catalyst thoroughly with acetone, monitor activity per batch, replenish with fresh enzyme |

Critical Technical Notes

Water Management Strategy: The formed water in the system can help attenuate problems associated with short-chain alcohol inhibition of lipases. However, in hydrophobic environments with long-chain reagents, water accumulation near the enzyme can form a diffusional barrier. Select a water management approach based on your specific conversion requirements [1].

SER Application: The Substrate-Enzyme Relation (SER) tool is particularly valuable for mid-chain esters like this compound. Calculate SER during experimental design to identify promising reaction condition ranges and reduce optimization time [1].

Novozym 435 Limitations: While Novozym 435 is highly effective in solvent-free systems, be aware that the poly(methyl methacrylate) support can dissolve in some organic media and has moderate hydrophilicity that permits accumulation of hydrophilic compounds. These limitations are generally minimal in solvent-free systems with medium-chain substrates [2].

Scale-up Considerations: For larger-scale reactions, maintain the same SER value while ensuring adequate mixing and mass transfer. The solvent-free system is particularly amenable to scale-up due to increased volumetric productivity and simplified downstream processing.

Conclusion

The synthesis of this compound using Novozym 435 in solvent-free systems represents an efficient, sustainable approach that aligns with green chemistry principles. The Substrate-Enzyme Relation (SER) provides a valuable mathematical tool for optimizing reaction conditions, particularly for medium-chain esters where optimal SER values typically fall between 20-36. This methodology offers significant advantages for pharmaceutical applications, including reduced environmental impact, elimination of solvent residues, high conversion yields, and excellent catalyst reusability.

The protocol described herein enables researchers to achieve consistent, reproducible results while providing the flexibility to optimize conditions for specific requirements. The robust nature of Novozym 435 in solvent-free systems, combined with the straightforward reaction work-up, makes this method particularly valuable for drug development professionals seeking efficient, sustainable synthetic methodologies for ester production.

References

Comprehensive Application Notes and Protocols: Synthesis of Octyl Decanoate via Esterification

Introduction to Octyl Decanoate

This compound, also known as decyl octanoate, is a linear alkyl ester with the chemical formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol [1]. This compound falls under the category of sugar-based surfactants and bioemulsifiers, which are gaining significant attention in pharmaceutical, cosmetic, and food industries due to their high biodegradability, low toxicity, and excellent environmental compatibility compared to traditional petrochemical-based surfactants [2]. The ester exhibits a fusion point of approximately 272.45 K (-0.7°C) [1], making it suitable for various formulation applications requiring specific melting characteristics.

The global market for ester-based surfactants continues to expand, driven by increasing demand for sustainable and biocompatible ingredients in pharmaceutical formulations and consumer products [2]. This compound serves as a valuable component in cosmetic and pharmaceutical compositions, functioning as an emollient, moisturizing agent, and penetration enhancer in topical drug delivery systems [3] [4]. Its structural characteristics—consisting of a hydrophilic sugar-derived head and a hydrophobic fatty acid chain—contribute to its surface-active properties and biocompatibility.

Synthesis Methodologies

Enzymatic Synthesis Protocol

Enzymatic synthesis represents a green chemistry approach to this compound production, offering several advantages including high regioselectivity, mild reaction conditions, and reduced byproduct formation compared to conventional chemical methods [2] [5]. This protocol utilizes immobilized lipase enzymes as biocatalysts in solvent-free systems, aligning with principles of sustainable chemistry.

2.1.1 Materials and Equipment

- Substrates: Decanoic acid (≥98% purity), n-Octanol (≥99% purity)

- Biocatalyst: Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)

- Equipment: Round-bottom flask (50-100 mL), magnetic stirrer with heating, temperature controller, thin-layer chromatography (TLC) setup, gas chromatography (GC) system with FID detector

- Molecular Sieves: 3Å or 4Å activated molecular sieves (for water removal)

2.1.2 Step-by-Step Procedure

Reaction Setup: Charge a 50 mL round-bottom flask with decanoic acid (10 mmol, 1.72 g) and n-octanol (12 mmol, 1.56 g) at a molar ratio of 1:1.2 [5].

Biocatalyst Addition: Add immobilized lipase (Novozym 435) at 10% (w/w) relative to total substrate mass (0.33 g) [5].

Water Management: Add activated molecular sieves (approximately 1.0 g) to the reaction mixture to control water activity.

Reaction Conditions: Incubate the mixture at 50°C with constant stirring at 200 rpm for 8-24 hours [5].

Progress Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) or GC analysis at 2-hour intervals.

Product Recovery: Filter off the enzyme and molecular sieves, then wash the catalyst with n-hexane for potential reuse.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography if necessary.

2.1.3 Process Optimization Parameters

The Substrate-Enzyme Relation (SER) provides a mathematical approach to optimize solvent-free enzymatic esterifications [5]. The SER value is calculated as follows:

SER = (m_alcohol - m_acid) / m_biocatalyst

For this compound synthesis, the optimal SER range is 0-4, which corresponds to high conversions (>95%) [5]. This range indicates that the mass difference between alcohol and acid should be minimal relative to biocatalyst loading, promoting efficient reaction kinetics while maintaining enzyme activity.

Chemical Catalysis Protocol

Chemical catalysis offers an alternative approach for this compound synthesis, particularly suitable for large-scale production where enzymatic methods may be cost-prohibitive. This protocol utilizes a heterogeneous acid catalyst (porous phenolsulphonic acid-formaldehyde resin, PAFR) that enables efficient esterification under neat conditions or even in aqueous environments [6].

2.2.1 Materials and Equipment

- Substrates: Decanoic acid (≥98% purity), n-Octanol (≥99% purity)

- Catalyst: Porous phenolsulphonic acid-formaldehyde resin (PAFR) [6]

- Equipment: Round-bottom flask (50-100 mL), reflux condenser, magnetic stirrer with heating, vacuum filtration setup, rotary evaporator

- Analytical: GC system with FID detector, NMR spectrometer

2.2.2 Step-by-Step Procedure

Reaction Setup: Combine decanoic acid (10 mmol, 1.72 g) and n-octanol (15 mmol, 1.95 g) in a 50 mL round-bottom flask equipped with a reflux condenser.

Catalyst Addition: Add PAFR catalyst (0.7 mol%, 0.12 g) to the reaction mixture [6].

Reaction Conditions: Heat the mixture to 80°C with constant stirring for 6-12 hours without water removal from the system [6].

Progress Monitoring: Monitor reaction progress by TLC or GC analysis.

Catalyst Removal: Filter the hot reaction mixture to recover the heterogeneous catalyst.

Product Isolation: Wash the organic layer with saturated sodium bicarbonate solution followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification: Purify the crude product by flash chromatography using silica gel and hexane:ethyl acetate gradient elution if necessary.

2.2.3 Process Optimization Parameters

- Catalyst Loading: 0.7 mol% PAFR provides optimal balance between activity and cost [6]

- Temperature: 80°C for efficient reaction kinetics without substrate degradation

- Molar Ratio: Acid:Alcohol of 1:1.5 to drive equilibrium toward ester formation

- Reaction Time: 6-12 hours for >95% conversion

Analytical Methods and Characterization

Quantitative Analysis

Gas chromatography represents the most reliable method for quantifying reaction conversion and product purity. The following table summarizes optimal GC conditions for this compound analysis:

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.25 μm) |

| Detector | Flame Ionization Detector (FID) at 300°C |

| Injector Temperature | 280°C |

| Oven Program | 100°C (hold 2 min) to 300°C at 10°C/min (hold 10 min) |

| Carrier Gas | Helium at 1.0 mL/min constant flow |

| Sample Preparation | Dilute in hexane (1 mg/mL) |

| Retention Time | This compound: ~15.2 min; Decanoic acid: ~8.7 min; n-Octanol: ~5.3 min |

Structural Characterization

Spectroscopic techniques provide comprehensive structural elucidation of synthetic this compound:

¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 6.8 Hz, 2H, -COO-CH₂-), 2.30 (t, J = 7.5 Hz, 2H, -CH₂-COO-), 1.60 (m, 4H), 1.26 (br s, 24H), 0.88 (t, J = 6.8 Hz, 6H)

¹³C NMR (100 MHz, CDCl₃): δ 174.3 (C=O), 64.3 (-COO-CH₂-), 34.4, 31.9, 29.6-29.3 (multiple signals), 25.8, 22.7, 14.1

FT-IR (cm⁻¹): 2924, 2854 (C-H stretch), 1738 (C=O ester), 1175 (C-O stretch)

Mass Spectrometry: EI-MS m/z 284 [M]⁺, 256, 171, 157, 143, 129, 115, 97, 83, 69, 55 [3]

Process Optimization and Troubleshooting

Comparative Analysis of Synthesis Methods

The following table provides a comprehensive comparison of the two primary synthesis methods for this compound:

| Parameter | Enzymatic Method | Chemical Catalysis |

|---|---|---|

| Catalyst | Immobilized lipase (Novozym 435) | PAFR resin |

| Temperature | 50°C | 80°C |

| Reaction Time | 8-24 hours | 6-12 hours |

| Conversion | >95% | >95% |

| Selectivity | High (monoester) | Moderate |

| Byproducts | Minimal | Diol esters, dehydration products |

| Catalyst Reusability | 5-10 cycles | 10+ cycles |

| Environmental Impact | Low (green process) | Moderate |

| Equipment Requirements | Standard | Standard |

| Scale-up Potential | High | High |

Decision Workflow for Method Selection

The following workflow diagram illustrates the logical process for selecting the appropriate synthesis method based on research objectives and constraints:

Troubleshooting Common Issues

Low Conversion: Increase catalyst loading (5-15% w/w for enzymatic; 0.5-1.0 mol% for chemical) or adjust acid:alcohol molar ratio (1:1 to 1:1.5) [5] [6].

Slow Reaction Kinetics: Raise temperature (up to 60°C for enzymatic; 80°C for chemical) or improve mixing efficiency [5] [6].

Enzyme Deactivation: Control water activity with molecular sieves; avoid exposure to short-chain alcohols at high concentrations [5].

Product Purification Issues: Use flash chromatography with hexane:ethyl acetate (95:5 to 90:10) for difficult separations.

Applications in Pharmaceutical Sciences

This compound exhibits significant potential in pharmaceutical formulations and drug delivery systems. As a biocompatible ester, it functions as an effective permeation enhancer in transdermal drug delivery, facilitating skin penetration of active pharmaceutical ingredients without causing irritation [4]. Its surface-active properties make it valuable in microemulsion formulations for improved bioavailability of poorly water-soluble drugs.

In topical formulations, this compound serves as an emollient and moisturizing agent, restoring skin barrier function and improving patient compliance in dermatological treatments [3] [4]. Recent studies also explore its application in nanoparticle-based delivery systems, where its amphiphilic character aids in stabilizing lipid-polymer hybrid nanoparticles for targeted drug delivery.

Environmental and Regulatory Considerations

The synthesis and application of this compound align with green chemistry principles and regulatory requirements for pharmaceutical ingredients. The enzymatic synthesis approach particularly exemplifies sustainable technology through:

Biodegradability: this compound demonstrates favorable environmental degradation profiles compared to petroleum-based surfactants [2].

Reduced Toxicity: Sugar-based esters exhibit lower ecotoxicity and improved safety profiles [2].

Process Efficiency: Solvent-free systems minimize waste generation and energy consumption [5].

For pharmaceutical applications, this compound should comply with relevant pharmacopeial standards (USP, EP) for residual solvents, heavy metals, and microbiological quality. Appropriate quality control measures should be implemented throughout the synthesis and purification process to ensure final product specifications meet regulatory requirements.

Conclusion

These application notes provide comprehensive protocols for synthesizing this compound via enzymatic and chemical esterification methods. The enzymatic approach offers superior selectivity and environmental compatibility, while the chemical method provides cost-effective production at scale. The SER mathematical model (SER = 0-4) serves as a valuable optimization tool for reaction parameters [5].

This compound represents a promising biocompatible ester with significant potential in pharmaceutical applications, particularly in topical and transdermal drug delivery systems. Its favorable safety profile, functional properties, and synthetic accessibility position it as a valuable excipient in advanced formulation development.

References

- 1. Decanoic acid, octyl ester - the NIST WebBook [webbook.nist.gov]

- 2. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification and quantification of n-octyl esters of alkanoic ... [sciencedirect.com]

- 4. US9072917B2 - Linear alkyl esters and their use in ... [patents.google.com]

- 5. Simplified Method to Optimize Enzymatic Esters Syntheses ... [mdpi.com]

- 6. In-Water and Neat Batch and Continuous-Flow Direct ... [nature.com]

Application Notes & Protocols: Synthesis of Octyl Decanoate

1. Introduction Octyl decanoate, a medium-chain fatty acid ester, is of significant interest in various industrial sectors, including cosmetics, pharmaceuticals, and food, due to its emollient properties and potential as a biofuel component [1]. This document provides detailed application notes and protocols for the synthesis of this compound via lipase-catalyzed esterification, a green and efficient method suitable for producing high-purity compounds. The protocol emphasizes solvent-free systems, which align with green chemistry principles by increasing volumetric productivity and simplifying downstream processing [2].

2. Reaction Overview and Thermodynamics The synthesis of this compound can be achieved through the direct esterification of decanoic acid and 1-octanol, or via transesterification of other esters (e.g., methyl decanoate) with 1-octanol.

- Esterification:

Decanoic Acid + 1-Octanol ⇌ this compound + Water - Transesterification:

Methyl Decanoate + 1-Octanol ⇌ this compound + Methanol

These reactions are equilibrium-controlled. Achieving high conversion requires shifting the equilibrium towards the product, typically by using an excess of one substrate or by removing a by-product (e.g., water or methanol) [1] [3] [4]. The reaction is generally endothermic and benefits from moderate heating to increase the reaction rate [1].

3. Catalytic System Selection Both chemical and enzymatic catalysts can be employed. Solid acid catalysts and immobilized lipases are particularly attractive for their reusability and ease of separation.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Example | Advantages | Disadvantages | Recommended Use |

|---|---|---|---|---|

| Heterogeneous Acid Catalyst | Porous Phenolsulphonic Acid-Formaldehyde Resin (PAFR) [3] | High activity in neat & aqueous conditions; continuous-flow compatible; reusable. | Requires higher temperatures. | Ideal for continuous-flow, bulk production. |

| Immobilized Lipase | Novozym 435 (Candida antarctica Lipase B) [5] [2] | High selectivity, mild reaction conditions; solvent-free operation. | Higher catalyst cost; sensitive to substrate inhibition. | Preferred for high-purity, heat-sensitive products. |

4. Detailed Experimental Protocol: Enzymatic Synthesis in Solvent-Free System

4.1. Materials and Equipment

- Reagents: Decanoic acid (≥99%), 1-Octanol (≥99%), Molecular sieves (3Å or 4Å).

- Biocatalyst: Immobilized lipase Novozym 435.

- Equipment: Round-bottom flask (50-100 mL), magnetic stirrer with hotplate, thermostatic water bath, thermometer, syringe (for sampling), GC or HPLC system for analysis.

4.2. Optimization and Setup Tool: Substrate-Enzyme Relation (SER)

A key parameter for success in solvent-free systems is the Substrate-Enzyme Relation (SER), a simple mathematical tool that correlates substrate masses and biocatalyst loading to predict high conversion conditions [2]. The SER is calculated as:

SER = (Mass of Alcohol - Mass of Acid) / Mass of Biocatalyst

For mid-chain substrates like decanoic acid and 1-octanol, the optimal SER value typically ranges from 0 to 10 [2]. This often translates to a mild stoichiometric excess of alcohol and moderate biocatalyst loading.

Table 2: Example Reaction Setup for ~95% Yield Target

| Parameter | Value | Notes |

|---|---|---|

| Decanoic Acid | 3.72 g (21.5 mmol) | Limiting reagent. |

| 1-Octanol | 3.35 g (25.8 mmol) | ~1.2:1 Molar ratio (alcohol:acid). |

| Novozym 435 | 0.3 g | 4.2% by weight of total substrates. |

| Theoretical SER | -1.23 | This falls within the broad optimal range for mid-to-long chain esters, where low SER values (including slightly negative) are effective [2]. |

| Temperature | 50-60°C | Balance between reaction rate and enzyme stability. |

| Time | 4-12 hours | Monitor by GC/TLC until conversion plateaus. |

| Water Removal | Molecular sieves (3Å) | Crucial for shifting equilibrium toward ester formation. |

4.3. Step-by-Step Procedure

- Preparation: Dry all glassware in an oven. Activate molecular sieves by heating at 200°C for at least 2 hours.

- Reaction Mixture: In a 50 mL round-bottom flask, combine decanoic acid and 1-octanol as specified in Table 2.

- Heating and Initiation: Place the flask in a thermostated water bath at 50°C with mild magnetic stirring (150-200 rpm). Allow the substrates to equilibrate for 10 minutes.

- Catalyst Addition: Add the pre-weighed Novozym 435 to the reaction mixture, followed by 1-2 g of activated molecular sieves.

- Reaction Monitoring: Periodically withdraw small samples (e.g., 50 µL) from the reaction mixture. Dilute the sample in a suitable solvent (e.g., ethanol) and analyze by GC or TLC to track the conversion of decanoic acid.

- Reaction Termination: Once the conversion plateaus (typically >95%), separate the catalyst and molecular sieves from the reaction mixture by simple filtration.

- Product Recovery: The filtrate contains crude this compound. Purify the product by washing with a saturated sodium bicarbonate solution (to remove unreacted acid) followed by water, then dry over anhydrous sodium sulfate. Further purification can be achieved by vacuum distillation if ultra-high purity is required.

- Catalyst Reuse: The recovered Novozym 435 can be washed with a dry solvent (e.g., tert-butyl methyl ether) and reused for several batches with minimal loss of activity.

Experimental Workflow and Kinetic Analysis

The following diagram illustrates the logical workflow for the experimental process and data analysis.

5. Kinetic Evaluation For a deeper mechanistic understanding, the reaction kinetics should be evaluated. Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism with substrate inhibition [5]. The initial rate data obtained from the monitored reaction can be fitted to a kinetic model to determine parameters like Vmax (maximum reaction rate) and Km (Michaelis constant). This analysis is crucial for scaling up the process from lab to industrial production [5].

Conclusion

This protocol outlines a robust and efficient method for synthesizing this compound using a green, solvent-free enzymatic approach. The application of the SER tool provides a rational method for optimization, minimizing experimental time and resource consumption. The provided workflow and kinetic analysis framework offer researchers a comprehensive guide to reproduce, scale, and further develop the synthesis process for this valuable ester.

References

- 1. Aspects of Reaction Engineering for Biodiesel Production [mdpi.com]

- 2. Simplified Method to Optimize Enzymatic Esters Syntheses ... [mdpi.com]

- 3. In-Water and Neat Batch and Continuous-Flow Direct ... [nature.com]

- 4. sciencedirect.com/topics/engineering/ transesterification [sciencedirect.com]

- 5. Condition optimization and kinetic evaluation of Novozym ... [sciencedirect.com]

Comprehensive Application Notes & Protocols: Octyl Decanoate Synthesis via Immobilized Lipase Biocatalysis

Introduction to Lipase Biocatalysis for Ester Synthesis

Lipase-catalyzed esterification has emerged as a sustainable alternative to conventional chemical synthesis in pharmaceutical and fine chemical industries. These enzymes (triacylglycerol acyl hydrolases, EC 3.1.1.3) catalyze not only hydrolysis but also esterification and transesterification reactions under low-water conditions, making them ideal for the synthesis of valuable esters like octyl decanoate. This particular ester belongs to the class of fatty acid esters that find applications as pharmaceutical intermediates, flavor compounds, and cosmetic ingredients. The unique mechanism of lipases involves interfacial activation, where a hydrophobic lid opens in non-aqueous environments, exposing the active site and dramatically increasing catalytic activity [1].

The immobilization of lipases enhances their operational stability, enables enzyme reuse, facilitates product separation, and often increases activity through conformational optimization. For pharmaceutical applications, immobilized lipases offer additional advantages including improved enantioselectivity, essential for producing optically pure drugs, and reduced contamination of products with enzyme residues. The global market for microbial lipases is projected to reach USD 590.2 Million by 2023, growing at a CAGR of 6.8%, reflecting their expanding industrial applications [2]. These Application Notes provide detailed protocols for the synthesis of this compound using immobilized lipase biocatalysts, with specific emphasis on practical implementation for researchers and drug development professionals.

Principles of Lipase Immobilization

Fundamental Mechanisms

Interfacial activation is the cornerstone phenomenon that enables efficient lipase immobilization on hydrophobic supports. Most lipases possess a structural lid domain that covers their active site in aqueous environments. When exposed to hydrophobic interfaces, this lid undergoes conformational rearrangement, exposing the catalytic center and significantly enhancing enzymatic activity. This mechanism allows lipases to be hyperactivated and stabilized simultaneously when immobilized on appropriate matrices [1]. The open form of the enzyme reveals extensive hydrophobic regions around the active site that strongly interact with hydrophobic support materials, effectively locking the enzyme in its active conformation.

The molecular basis for this activation has been elucidated through crystal structures of various lipases, including those from Rhizomucor miehei and Candida rugosa. These structures demonstrate how the open conformation creates a large hydrophobic surface that favorably interacts with support materials such as octyl-agarose [1]. This interaction not only activates the enzyme but also stabilizes it against denaturation, as the immobilized open form is protected from inappropriate interactions with the environment. It is worth noting that while most lipases exhibit this mechanism, there are exceptions such as lipase B from Candida antarctica (CALB), which has a minimal lid and consequently shows less dramatic activation at interfaces [3].

Support Materials and Their Properties

Octyl-agarose supports: These commercially available matrices (e.g., Octyl-Sepharose CL-4B) consist of cross-linked agarose modified with octyl groups. They provide an ideal hydrophobic surface for lipase immobilization through interfacial activation. The support is biocompatible, mechanically stable, and offers sufficient hydrophobicity to trigger lid opening without denaturing the enzyme [4]. The agarose base matrix is derived from marine algae and consists of repeating units of D-galactose and 3,6-anhydro-alpha-L-galactopyranose, making it renewable and biodegradable.

Heterofunctional supports: Advanced immobilization matrices combine hydrophobic character with additional functional groups. Octyl-amino supports prepared using ethylenediamine (EDA) or hexylendiamine (HDA) provide both hydrophobic interaction sites and ionic exchange capabilities [3]. These supports initially immobilize lipases via interfacial activation against the octyl layer, after which ionic bridges can be established between the support and the enzyme surface. This dual interaction pattern prevents enzyme desorption in the presence of hydrophobic solvents or detergents while maintaining the possibility of support reuse after enzyme inactivation.

Other support materials: Various additional matrices have been employed for lipase immobilization, including Celite-535, O-propargyl dextrans, O-pentynyl dextrans, polyethylene, and calcium alginate for gel entrapment [5]. The selection of appropriate support depends on the specific lipase, reaction system, and economic considerations for the intended application.

Immobilization Protocols

Standard Octyl-Agarose Immobilization

Objective: To immobilize lipases on octyl-agarose support for enhanced activity and stability in organic synthesis.

Materials:

- Octyl-Sepharose CL-4B (commercially available from Sigma-Aldrich, GE Healthcare)

- Lipase solution (Candida antarctica lipase B, Candida rugosa lipase, or other selected lipases)

- 100 mM Tris-base buffer, pH 9.0 (for CALB) or 50 mM sodium acetate, pH 5.0 (for other lipases)

- Vacuum filtration setup

- Polypropylene containers for storage

Procedure:

- Support Preparation: Wash 1 g of octyl-agarose support with 10 mL of distilled water followed by 10 mL of appropriate immobilization buffer using vacuum filtration.

- Enzyme Solution Preparation: Dissolve 50-100 mg of lipase in 10 mL of selected immobilization buffer. The buffer selection is critical—Tris-base pH 9.0 is recommended for CALB, while sodium acetate pH 5.0 is suitable for RML, TLL, and CRL [4] [3].

- Immobilization: Mix the prepared enzyme solution with the washed support and incubate at 4°C for 2-4 hours with gentle agitation. The immobilization process can be monitored by measuring the protein content in the supernatant using Bradford assay [6].

- Washing: Remove the supernatant by filtration and wash the immobilized enzyme with 10 mL of the same buffer to remove non-specifically bound proteins.